molecular formula C14H13N3O5S B2620227 Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-15-7

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2620227
CAS No.: 946284-15-7
M. Wt: 335.33
InChI Key: UCFIPOVFMLAIQH-UHFFFAOYSA-N
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Description

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a carbamate group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with thiazole derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetone, and catalysts such as piperidine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives of the benzo[d][1,3]dioxole moiety, while reduction can lead to the formation of reduced thiazole derivatives.

Scientific Research Applications

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide
  • Benzo[d][1,3]dioxol-5-ylmethylene-4-methyl-benzenesulfonohydrazide

Uniqueness

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically beginning with the formation of the thiazole ring and subsequent introduction of the benzo[d][1,3]dioxole moiety. The compound's structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, thiazole derivatives demonstrated antibacterial potency exceeding that of standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Bacteria
Thiazole Derivative A0.008Streptococcus pneumoniae
Thiazole Derivative B0.03Staphylococcus epidermidis
Methyl Carbamate0.046Escherichia coli

These findings highlight the potential utility of thiazole-based compounds in treating bacterial infections.

Enzymatic Inhibition

This compound has been studied for its ability to inhibit specific enzymes critical for bacterial survival. For example, some thiazole derivatives have shown significant inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . The inhibition constants (KiK_i) for these interactions can be as low as 0.040 μM, indicating a strong affinity for these targets.

Study 1: Antibacterial Efficacy

A study focused on a series of thiazole derivatives similar to this compound revealed their effectiveness against Gram-positive and Gram-negative bacteria. The research highlighted that modifications to the thiazole ring could enhance antibacterial activity significantly.

Study 2: Toxicity Assessment

In vitro toxicity assessments were conducted using human liver cell lines (HepG2). Results indicated that certain derivatives did not exhibit cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development in clinical applications .

Properties

IUPAC Name

methyl N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-20-14(19)17-13-16-9(6-23-13)5-12(18)15-8-2-3-10-11(4-8)22-7-21-10/h2-4,6H,5,7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFIPOVFMLAIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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